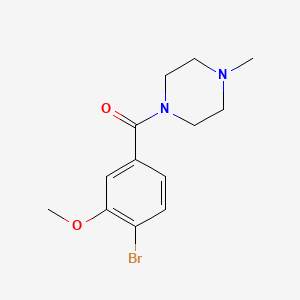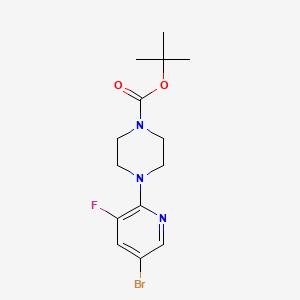
7-异丙基-8-喹啉胺
描述
7-Isopropyl-8-quinolinamine, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological properties and potential applications across various industries. Its IUPAC name is 7-isopropylquinolin-8-amine .
Synthesis Analysis
The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives .Molecular Structure Analysis
The molecular formula of 7-Isopropyl-8-quinolinamine is C12H14N2. It has a molecular weight of 186.25 g/mol.Chemical Reactions Analysis
The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .科学研究应用
抗疟疾活性
抗利什曼原虫特性
抗真菌作用
抗菌特性
药物发现支架
药物测试参考标准
作用机制
Target of Action
7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.
Mode of Action
It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .
Biochemical Pathways
The biochemical pathways affected by 7-Isopropyl-8-quinolinamine are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .
Pharmacokinetics
Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The result of 7-Isopropyl-8-quinolinamine’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .
安全和危害
While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .
生化分析
Biochemical Properties
7-Isopropyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity and thereby disrupting the folate pathway essential for the parasite’s survival . Additionally, 7-Isopropyl-8-quinolinamine has demonstrated antifungal and antibacterial activities, interacting with various microbial enzymes and proteins .
Cellular Effects
7-Isopropyl-8-quinolinamine affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 7-Isopropyl-8-quinolinamine affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 7-Isopropyl-8-quinolinamine involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase (DHFR), inhibiting its enzymatic activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell division. Additionally, 7-Isopropyl-8-quinolinamine can act as an inhibitor of other enzymes, such as topoisomerases, which are involved in DNA replication and repair . These interactions contribute to its antiparasitic, antifungal, and antibacterial activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Isopropyl-8-quinolinamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . . It is essential to monitor its effects over time to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Isopropyl-8-quinolinamine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as antimalarial and antifungal activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use in animal models.
Metabolic Pathways
7-Isopropyl-8-quinolinamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites are then excreted through the kidneys. The metabolic pathways of 7-Isopropyl-8-quinolinamine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Isopropyl-8-quinolinamine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of 7-Isopropyl-8-quinolinamine within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 7-Isopropyl-8-quinolinamine plays a crucial role in its activity and function. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it exerts its effects . Targeting signals and post-translational modifications can direct 7-Isopropyl-8-quinolinamine to these compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
属性
IUPAC Name |
7-propan-2-ylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYPUZWQKPWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
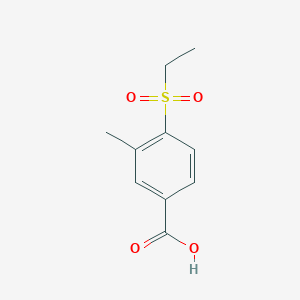
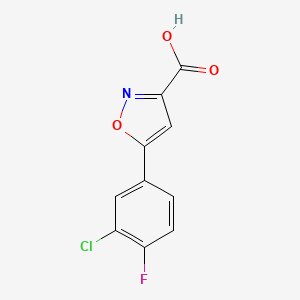
![4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1403270.png)
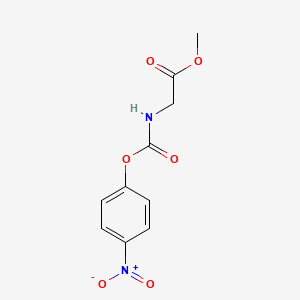


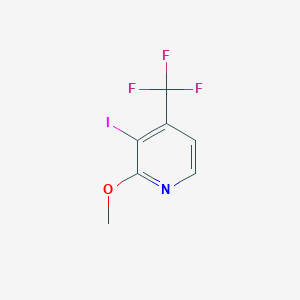
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
